N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
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Overview
Description
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a pyrazole ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) are used for SNAr reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares the fluorophenyl group and has applications in medicinal chemistry.
(Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide: Another compound with a fluorophenyl group, used in crystal engineering.
Uniqueness
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is unique due to its combination of a pyrimidine core with a pyrazole ring and fluorophenyl group. This unique structure imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5/c20-15-8-4-9-16(12-15)22-17-13-18(25-11-5-10-21-25)24-19(23-17)14-6-2-1-3-7-14/h1-13H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMIAOKKHCCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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